1-Ethoxy-1-pentene
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Overview
Description
1-Ethoxy-1-pentene is an organic compound with the molecular formula C7H14OThis compound is characterized by its ether functional group attached to a pentene chain, making it a versatile molecule in organic synthesis and industrial applications .
Preparation Methods
1-Ethoxy-1-pentene can be synthesized through various methods. One common synthetic route involves the reaction of valeraldehyde-diethylacetal with an acid catalyst. The reaction typically proceeds under heating conditions to yield this compound . Industrial production methods may involve similar processes but on a larger scale, often utilizing continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
1-Ethoxy-1-pentene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the ether group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethoxy-1-pentene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers and as a solvent in various industrial processes
Mechanism of Action
The mechanism by which 1-ethoxy-1-pentene exerts its effects involves its interaction with various molecular targets. For instance, in oxidation reactions, the compound donates electrons to the oxidizing agent, leading to the formation of new products. The pathways involved in these reactions are typically governed by the nature of the reagents and the specific conditions under which the reactions occur .
Comparison with Similar Compounds
1-Ethoxy-1-pentene can be compared with other similar compounds such as:
1-Ethoxy-2-butene: Similar in structure but with a shorter carbon chain.
1-Methoxy-1-pentene: Contains a methoxy group instead of an ethoxy group.
1-Butoxy-1-pentene: Contains a butoxy group, making it bulkier. These compounds share similar reactivity patterns but differ in their physical properties and specific applications.
Properties
IUPAC Name |
(E)-1-ethoxypent-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-5-6-7-8-4-2/h6-7H,3-5H2,1-2H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZZAKUBLDUZNK-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=COCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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